REACTION_SMILES
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[CH3:15][OH:16].[CH:1]1([N:7]([S:8](=[O:9])(=[O:10])[CH:11]=[CH2:12])[CH3:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[NH3:14]>>[CH:1]1([N:7]([S:8](=[O:9])(=[O:10])[CH2:11][CH2:12][NH2:14])[CH3:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Type
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product
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Smiles
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CN(C1CCCCC1)S(=O)(=O)CCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |